molecular formula C15H17NO2 B12578505 (2S)-2-amino-1,1-diphenylpropane-1,3-diol CAS No. 189937-41-5

(2S)-2-amino-1,1-diphenylpropane-1,3-diol

Cat. No.: B12578505
CAS No.: 189937-41-5
M. Wt: 243.30 g/mol
InChI Key: CJUUJKWYRCAURC-AWEZNQCLSA-N
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Description

(2S)-2-amino-1,1-diphenylpropane-1,3-diol is an organic compound that features an amino group and two phenyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1,1-diphenylpropane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde and nitroethane.

    Formation of Intermediate: The initial step involves the condensation of benzaldehyde with nitroethane to form a nitroalkene intermediate.

    Reduction: The nitroalkene intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Hydroxylation: The final step involves the hydroxylation of the amine to introduce the hydroxyl groups, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1,1-diphenylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives.

Scientific Research Applications

(2S)-2-amino-1,1-diphenylpropane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1,1-diphenylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-1,1-diphenylethanol
  • (2S)-2-amino-1,1-diphenylmethanol
  • (2S)-2-amino-1,1-diphenylbutane-1,3-diol

Uniqueness

(2S)-2-amino-1,1-diphenylpropane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.

Properties

CAS No.

189937-41-5

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(2S)-2-amino-1,1-diphenylpropane-1,3-diol

InChI

InChI=1S/C15H17NO2/c16-14(11-17)15(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,17-18H,11,16H2/t14-/m0/s1

InChI Key

CJUUJKWYRCAURC-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)([C@H](CO)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CO)N)O

Origin of Product

United States

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